molecular formula C21H15NO2S B2558533 N-(1-benzothiophen-5-yl)-2-phenoxybenzamide CAS No. 477502-82-2

N-(1-benzothiophen-5-yl)-2-phenoxybenzamide

Cat. No.: B2558533
CAS No.: 477502-82-2
M. Wt: 345.42
InChI Key: IDDCUABZDCOWIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-benzothiophen-5-yl)-2-phenoxybenzamide is a synthetic organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzothiophen-5-yl)-2-phenoxybenzamide typically involves the reaction of 1-benzothiophen-5-amine with 2-phenoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzothiophen-5-yl)-2-phenoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride as a catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzothiophenes depending on the electrophile used.

Scientific Research Applications

N-(1-benzothiophen-5-yl)-2-phenoxybenzamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a scaffold for the development of kinase inhibitors and other therapeutic agents.

    Material Science: Its derivatives are explored for use in organic semiconductors and photovoltaic cells.

    Biological Studies: It serves as a probe to study protein-ligand interactions and enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-benzothiophen-5-yl)-4-fluorobenzamide
  • N-(1-benzothiophen-5-yl)-4-(methylsulfonyl)benzamide
  • N-(1-benzothiophen-5-yl)-2-(phenylsulfanyl)acetamide

Uniqueness

N-(1-benzothiophen-5-yl)-2-phenoxybenzamide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for drug development and material science applications.

Properties

IUPAC Name

N-(1-benzothiophen-5-yl)-2-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15NO2S/c23-21(22-16-10-11-20-15(14-16)12-13-25-20)18-8-4-5-9-19(18)24-17-6-2-1-3-7-17/h1-14H,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDDCUABZDCOWIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)NC3=CC4=C(C=C3)SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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